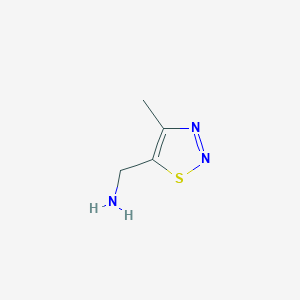

1-(4-methyl-1,2,3-thiadiazol-5-yl)methanamine

Description

BenchChem offers high-quality 1-(4-methyl-1,2,3-thiadiazol-5-yl)methanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-methyl-1,2,3-thiadiazol-5-yl)methanamine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(4-methylthiadiazol-5-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N3S/c1-3-4(2-5)8-7-6-3/h2,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOKUAYFZVFKNIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SN=N1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60592830 | |

| Record name | 1-(4-Methyl-1,2,3-thiadiazol-5-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60592830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

790641-72-4 | |

| Record name | 1-(4-Methyl-1,2,3-thiadiazol-5-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60592830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The 1,2,3-Thiadiazole Scaffold - A Privileged Motif in Bioactive Compound Design

An In-depth Technical Guide to the Biological Activity of 1,2,3-Thiadiazole Derivatives

The 1,2,3-thiadiazole ring is a five-membered aromatic heterocycle containing one sulfur and two adjacent nitrogen atoms. This structural motif has garnered significant attention from medicinal and agricultural chemists due to its versatile biological activities and its role as a key pharmacophore in the design of novel therapeutic and crop protection agents[1][2]. Its unique electronic properties, metabolic stability, and capacity to act as a hydrogen bond acceptor contribute to its ability to interact with a wide array of biological targets[3][4].

Derivatives of 1,2,3-thiadiazole exhibit a remarkable breadth of bioactivities, including antifungal, antibacterial, antiviral, anticancer, insecticidal, and plant-activating properties[1][3]. This guide provides a comprehensive overview of these activities, focusing on the underlying mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used to identify and characterize these potent molecules. The synthetic accessibility of the 1,2,3-thiadiazole core, primarily through the robust Hurd-Mori reaction and its modern variations, further enhances its appeal as a foundational scaffold for discovery programs[3][5][6].

Core Synthesis Strategy: The Hurd-Mori Reaction

The prevalence of 1,2,3-thiadiazole derivatives in research is largely due to reliable synthetic routes, most notably the Hurd-Mori reaction. This reaction involves the cyclization of hydrazones, typically derived from ketones or aldehydes, using thionyl chloride (SOCl₂)[2][5][6]. Recent advancements have introduced milder, metal-free conditions, such as using elemental sulfur in the presence of a tetrabutylammonium iodide (TBAI) catalyst, which improves the reaction's scope and functional group tolerance[3][7]. Understanding this synthesis is critical for researchers aiming to generate novel analogs for screening.

Caption: General workflow for the synthesis of 1,2,3-thiadiazole derivatives via the Hurd-Mori reaction.

Section 1: Antimicrobial Activities

1,2,3-Thiadiazole derivatives have demonstrated potent activity against a wide spectrum of microbial pathogens, including fungi and bacteria, making them valuable lead compounds in both medicine and agriculture.

Antifungal Activity

The fungicidal properties of 1,2,3-thiadiazoles are well-documented, with compounds showing efficacy against various plant pathogenic fungi[3]. The mechanism of action can be twofold: direct inhibition of fungal growth or the induction of Systemic Acquired Resistance (SAR) in the host plant, which primes the plant's natural defense mechanisms[8][9]. For instance, certain acylalanine derivatives incorporating a 1,2,3-thiadiazole moiety have shown excellent protective properties against oomycetes, a class of destructive plant pathogens[8][9]. The proposed mechanism for this class of fungicides involves the specific inhibition of RNA polymerase-1, thereby blocking ribosomal RNA synthesis and halting fungal proliferation[8][9].

| Compound Class | Fungal Species | Activity Metric | Value (µg/mL) | Reference Compound |

| 4-methyl-1,2,3-thiadiazole-5-carboxaldehyde hydrazone | Valsa mali | EC₅₀ | 8.20 | - |

| 4-methyl-1,2,3-thiadiazole-5-carboxaldehyde hydrazone | Botrytis cinerea | EC₅₀ | 24.42 | - |

| 1,2,3-Thiadiazole Carboxamide Derivative (149) | Alternaria solani | % Inhibition | 100% | - |

| 1,2,3-Thiadiazole Carboxamide Derivative (149) | Colletotrichum lagenarium | % Inhibition | 95% | - |

Data synthesized from multiple sources[1][3].

This protocol is a foundational method for assessing the direct fungicidal activity of test compounds.

-

Preparation of Media: Prepare Potato Dextrose Agar (PDA) medium according to the manufacturer's instructions and sterilize by autoclaving.

-

Compound Incorporation: While the PDA is still molten (approx. 45-50°C), add the 1,2,3-thiadiazole test compound (dissolved in a minimal amount of a suitable solvent like DMSO) to achieve the desired final concentration (e.g., 50 µg/mL). Pour the amended PDA into sterile Petri dishes. A solvent-only plate serves as the negative control.

-

Inoculation: Place a 5 mm diameter mycelial plug, taken from the edge of an actively growing culture of the target fungus (e.g., Botrytis cinerea), onto the center of each PDA plate.

-

Incubation: Incubate the plates at 25-28°C in the dark for a period sufficient for the control plate's mycelial growth to nearly cover the plate (typically 3-7 days).

-

Data Collection: Measure the diameter of the fungal colony in two perpendicular directions for each plate.

-

Calculation: Calculate the percentage of inhibition using the formula: Inhibition (%) = [(C - T) / C] * 100, where C is the average diameter of the colony in the control plate and T is the average diameter of the colony in the treated plate.

Antibacterial Activity

Derivatives of the 1,2,3-thiadiazole scaffold have also been identified as promising antibacterial agents[3]. Their activity spans both Gram-positive and Gram-negative bacteria, although efficacy varies depending on the specific substitutions on the thiadiazole ring[4][10]. The mechanism of action is often linked to the inhibition of essential bacterial enzymes or disruption of cell wall synthesis.

| Compound Class | Bacterial Strain | Activity Metric | Result |

| Phenylthiazole-1,3,4-thiadiazole thione (6k) | Ralstonia solanacearum | % Inhibition | 100% at 100 µg/mL |

| Thiophene-substituted 1,3,4-thiadiazole (27a) | Escherichia coli | Inhibition Zone | 22 mm at 256 µg/mL |

| Thiophene-substituted 1,3,4-thiadiazole (27a) | Staphylococcus aureus | Inhibition Zone | 14 mm at 256 µg/mL |

Note: While some results refer to the 1,3,4-thiadiazole isomer, the data indicates broad antibacterial potential within the thiadiazole class[10].

Section 2: Antiviral Activity

A significant area of application for 1,2,3-thiadiazole derivatives is in the control of plant viruses, particularly the Tobacco Mosaic Virus (TMV)[1][3]. These compounds can exhibit both protective and curative activities. Protective activity refers to the ability to prevent infection when applied before the virus, while curative activity involves inhibiting viral replication after the plant has been infected. The commercial plant activator Tiadinil is a 1,2,3-thiadiazole derivative, underscoring the scaffold's importance in this field.

| Compound ID | Activity Type | Concentration (µg/mL) | Efficacy (%) | Standard (Tiadinil) Efficacy (%) |

| 102 | Curative | 500 | 60 | 58 |

| 103 | Protective | 500 | 76 | 75 |

| 103 | Protective | 100 | 71 | 57 |

Data sourced from a review on the medicinal significance of 1,2,3-thiadiazoles[1].

Section 3: Anticancer Activity

The 1,2,3-thiadiazole nucleus is a component of numerous compounds investigated for their anticancer potential[3][6]. These derivatives can induce cell cycle arrest and apoptosis in various cancer cell lines. One of the key mechanisms identified is the inhibition of critical cell survival signaling pathways, such as the PI3K/Akt pathway, which is often hyperactivated in cancer[11]. By suppressing Akt activity, these compounds can trigger programmed cell death and inhibit tumor growth[11].

Caption: Inhibition of the PI3K/Akt signaling pathway by 1,2,3-thiadiazole derivatives, leading to apoptosis.

The MTT assay is a colorimetric method used to assess the cytotoxic potential of a compound by measuring the metabolic activity of cells.

-

Cell Seeding: Seed cancer cells (e.g., A549 human lung adenocarcinoma) into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a CO₂ incubator.

-

Compound Treatment: Prepare serial dilutions of the 1,2,3-thiadiazole derivative in the cell culture medium. Replace the old medium with the medium containing the test compounds. Include wells with untreated cells (negative control) and a known cytotoxic drug like cisplatin (positive control).

-

Incubation: Incubate the plate for 48-72 hours.

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for another 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan.

-

Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Reading: Read the absorbance of each well at a wavelength of ~570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Section 4: Agricultural Applications

Beyond antimicrobial and plant-activating effects, 1,2,3-thiadiazole derivatives have been developed as potent insecticidal and herbicidal agents.

Insecticidal Activity

Certain 1,2,3-thiadiazole carboxamides and N,N'-diacylhydrazines have shown significant insecticidal activity against agricultural pests such as aphids (Myzus persicae) and the diamondback moth (Plutella xylostella)[1]. Structure-activity relationship studies have indicated that the presence of electron-withdrawing groups, such as chloro or fluoro substituents on an associated phenyl ring, can enhance insecticidal potency[1].

| Compound Class | Target Pest | Activity Metric | Value (µg/mL) | Reference Compound |

| (E)-β-farnesene based carboxamide (120) | Myzus persicae | LC₅₀ | 33.4 | Pymetrozine (7.1) |

| N-tert-butyl-N,N′-diacylhydrazine (118) | Plutella xylostella | % Mortality | 79% at 200 | Tebufenozide (40%) |

Data sourced from a review on the medicinal significance of 1,2,3-thiadiazoles[1].

Plant Activation

As mentioned previously, some 1,2,3-thiadiazoles act as plant activators, triggering the plant's innate immune system (Systemic Acquired Resistance) rather than acting directly on the pathogen[5][8]. This mode of action is advantageous as it can provide broad-spectrum protection against fungi, bacteria, and viruses and may reduce the likelihood of pathogens developing resistance[9]. Compound 1d, a 1,2,3-thiadiazole derivative, was found to be 92% effective against A. brassicicola in vivo, an effect attributed to stimulating the plant's protective properties, as its direct in vitro fungicidal activity was weak[8][12]. This demonstrates the critical importance of in-planta testing to discover compounds with this valuable mechanism.

Caption: Experimental workflow for evaluating the in vivo plant protective effects of 1,2,3-thiadiazole derivatives.

Conclusion

The 1,2,3-thiadiazole scaffold is unequivocally a privileged structure in the fields of drug discovery and agrochemical research. The diverse and potent biological activities—ranging from antimicrobial and antiviral to anticancer and insecticidal—highlight the immense potential held within its derivatives. The continuous development of synthetic methodologies allows for the creation of vast and diverse chemical libraries for screening. Future research should focus on elucidating precise mechanisms of action, optimizing pharmacokinetic properties through targeted structural modifications, and leveraging computational tools to refine structure-activity relationships, thereby accelerating the development of novel 1,2,3-thiadiazole-based agents to address critical needs in human health and sustainable agriculture.

References

- Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole. (2025). MDPI.

- Medicinal Significance of 1,2,3-Thiadiazoles Deriv

- Synthesis, Fungicidal Activity and Plant Protective Properties of 1,2,3-Thiadiazole and Isothiazole-Based N-acyl-N-arylalanin

- Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Upd

- A New Type of Synthesis of 1,2,3-Thiadiazole and 1,2,3-Diazaphosphole Derivatives Via-Hurd-Mori Cyclization. (2012).

- Antimicrobial Activity of 1,3,4-Thiadiazole Deriv

- Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. (2022). RSC Publishing.

- Synthesis of 1,2,3-thiadiazoles. (2021). Organic Chemistry Portal.

- THE CHEMISTRY OF 1,2,3-THIADIAZOLES. Unknown Source.

- Synthesis, Fungicidal Activity and Plant Protective Properties of 1,2,3-Thiadiazole and Isothiazole-Based N-acyl. (2023). MDPI.

- Comprehensive Study on Thiadiazole-Based Anticancer Agents Inducing Cell Cycle Arrest and Apoptosis/Necrosis Through Suppression of Akt Activity in Lung Adenocarcinoma and Glioma Cells. (2020). NIH.

- Synthesis, Fungicidal Activity and Plant Protective Properties of 1,2,3-Thiadiazole and Isothiazole-Based N-acyl-N-arylalaninates. (2023).

Sources

- 1. encyclopedia.pub [encyclopedia.pub]

- 2. download.e-bookshelf.de [download.e-bookshelf.de]

- 3. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02435G [pubs.rsc.org]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. 1,2,3-Thiadiazole synthesis [organic-chemistry.org]

- 8. mdpi.com [mdpi.com]

- 9. elar.urfu.ru [elar.urfu.ru]

- 10. mdpi.com [mdpi.com]

- 11. Comprehensive Study on Thiadiazole-Based Anticancer Agents Inducing Cell Cycle Arrest and Apoptosis/Necrosis Through Suppression of Akt Activity in Lung Adenocarcinoma and Glioma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to 1-(4-methyl-1,2,3-thiadiazol-5-yl)methanamine: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 1-(4-methyl-1,2,3-thiadiazol-5-yl)methanamine, a heterocyclic amine with significant potential in medicinal chemistry and drug discovery. We will delve into its synthesis, spectroscopic characterization, and explore the broader context of its applications, drawing upon established chemical principles and recent advancements in the field of thiadiazole chemistry.

Introduction: The Significance of the 1,2,3-Thiadiazole Scaffold

The 1,2,3-thiadiazole ring is a five-membered aromatic heterocycle containing one sulfur and two adjacent nitrogen atoms. This structural motif is of considerable interest in pharmaceutical and agricultural sciences due to its diverse biological activities.[1] Derivatives of 1,2,3-thiadiazole have demonstrated a wide range of pharmacological properties, including antimicrobial, antiviral, and anticancer effects.[2][3] The unique electronic properties and geometric arrangement of the heteroatoms within the ring allow for diverse molecular interactions, making it a valuable scaffold for the design of novel therapeutic agents. The subject of this guide, 1-(4-methyl-1,2,3-thiadiazol-5-yl)methanamine, incorporates a primary aminomethyl group at the 5-position, a key functional group that can be readily modified to explore structure-activity relationships and develop new chemical entities.

Molecular Structure and Physicochemical Properties

The core of the target molecule is the 4-methyl-1,2,3-thiadiazole ring, with a methanamine substituent at the 5-position.

Figure 1: Chemical structure of 1-(4-methyl-1,2,3-thiadiazol-5-yl)methanamine.

A summary of the key physicochemical properties is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₄H₇N₃S | - |

| Molecular Weight | 129.18 g/mol | - |

| CAS Number | Not available | - |

Synthesis of 1-(4-methyl-1,2,3-thiadiazol-5-yl)methanamine

The synthesis of 1-(4-methyl-1,2,3-thiadiazol-5-yl)methanamine can be achieved through a multi-step process, commencing with the construction of the thiadiazole ring, followed by functional group manipulations to introduce the aminomethyl substituent. A logical and efficient synthetic pathway is outlined below.

Figure 2: Proposed synthetic workflow for 1-(4-methyl-1,2,3-thiadiazol-5-yl)methanamine.

Step 1: Synthesis of Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate via the Hurd-Mori Reaction

The Hurd-Mori reaction is a classical and versatile method for the synthesis of 1,2,3-thiadiazoles.[1][4] It involves the cyclization of hydrazones with thionyl chloride.[4] In this proposed synthesis, the starting material is ethyl 2-chloropropionylacetate, which can be reacted with a hydrazine derivative to form the necessary hydrazone intermediate. Subsequent treatment with thionyl chloride facilitates the cyclization to yield ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate.[5]

Experimental Protocol:

-

Hydrazone Formation: To a solution of ethyl 2-chloropropionylacetate in a suitable solvent such as ethanol, add an equimolar amount of hydrazine hydrate at 0-5 °C. Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Cyclization: Cool the reaction mixture containing the hydrazone to 0 °C and add thionyl chloride dropwise with vigorous stirring. The reaction is exothermic and should be controlled carefully. After the addition is complete, allow the mixture to warm to room temperature and then reflux for 2-3 hours.[6]

-

Work-up and Purification: After cooling, pour the reaction mixture onto crushed ice and extract with a suitable organic solvent like dichloromethane. Wash the organic layer with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain pure ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate.

Step 2: Amidation of the Ester

The ethyl ester is then converted to the corresponding primary amide, 4-methyl-1,2,3-thiadiazole-5-carboxamide, through reaction with ammonia.

Experimental Protocol:

-

Dissolve ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate in a concentrated solution of ammonia in methanol.

-

Stir the mixture in a sealed vessel at room temperature for 24-48 hours.

-

Monitor the reaction by TLC until the starting ester is consumed.

-

Remove the solvent under reduced pressure to obtain the crude 4-methyl-1,2,3-thiadiazole-5-carboxamide, which can be purified by recrystallization.

Step 3: Reduction of the Amide to the Amine

The final step involves the reduction of the carboxamide to the primary amine using a strong reducing agent such as lithium aluminum hydride (LiAlH₄).[7][8]

Experimental Protocol:

-

Caution: Lithium aluminum hydride is a highly reactive and pyrophoric reagent. All operations should be carried out under an inert atmosphere (e.g., argon or nitrogen) and with appropriate safety precautions.

-

Suspend a molar excess of LiAlH₄ in anhydrous tetrahydrofuran (THF) in a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

-

Dissolve 4-methyl-1,2,3-thiadiazole-5-carboxamide in anhydrous THF and add it dropwise to the LiAlH₄ suspension at 0 °C.

-

After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux for 4-6 hours.

-

Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide solution, and then more water (Fieser workup).

-

Filter the resulting aluminum salts and wash the filter cake thoroughly with THF or ethyl acetate.

-

Combine the organic filtrates and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude 1-(4-methyl-1,2,3-thiadiazol-5-yl)methanamine. The product can be further purified by distillation under reduced pressure or by conversion to its hydrochloride salt followed by recrystallization.

Spectroscopic Characterization

Thorough characterization of the synthesized 1-(4-methyl-1,2,3-thiadiazol-5-yl)methanamine is crucial to confirm its identity and purity. The following spectroscopic techniques are essential for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl group on the thiadiazole ring, the methylene protons of the aminomethyl group, and the amine protons. The methyl protons should appear as a singlet, while the methylene protons will likely be a singlet as well. The amine protons may appear as a broad singlet, and their chemical shift can be concentration-dependent.

-

¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon atoms in the molecule. Characteristic chemical shifts are expected for the methyl carbon, the methylene carbon, and the two carbons of the thiadiazole ring.[9]

Expected Chemical Shift Ranges:

| Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Thiadiazole-CH₃ | 2.5 - 3.0 | 10 - 20 |

| -CH₂-NH₂ | 3.8 - 4.5 | 35 - 45 |

| -NH₂ | 1.5 - 3.0 (broad) | - |

| Thiadiazole C4 | - | 140 - 150 |

| Thiadiazole C5 | - | 155 - 165 |

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule. Key expected absorptions include:

-

N-H stretching: A broad band in the region of 3300-3500 cm⁻¹ corresponding to the primary amine.

-

C-H stretching: Bands in the region of 2850-3000 cm⁻¹ for the methyl and methylene groups.

-

N-H bending: A band around 1600-1650 cm⁻¹.

-

C=N and N=N stretching: Vibrations associated with the thiadiazole ring in the fingerprint region (below 1600 cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of the compound. Under electron ionization (EI), the molecular ion peak (M⁺) should be observed at m/z = 129. A characteristic fragmentation pattern for 1,2,3-thiadiazoles involves the loss of a molecule of nitrogen (N₂), which would result in a significant fragment ion.[10]

Applications in Drug Discovery and Development

The 1,2,3-thiadiazole core is a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that is capable of binding to multiple biological targets. The introduction of an aminomethyl group provides a handle for further chemical modifications, allowing for the exploration of a wide chemical space and the optimization of biological activity.

Potential therapeutic areas for derivatives of 1-(4-methyl-1,2,3-thiadiazol-5-yl)methanamine include:

-

Antimicrobial Agents: The thiadiazole nucleus is present in several known antimicrobial compounds.

-

Anticancer Agents: Many heterocyclic compounds, including thiadiazoles, have shown promise as anticancer agents.

-

Agrochemicals: Thiadiazole derivatives have also found applications as herbicides and fungicides.[3]

The primary amine functionality allows for the straightforward synthesis of a variety of derivatives, such as amides, sulfonamides, and ureas, which can be screened for their biological activity.

Conclusion

This technical guide has provided a detailed overview of the synthesis, characterization, and potential applications of 1-(4-methyl-1,2,3-thiadiazol-5-yl)methanamine. The proposed synthetic route, utilizing the Hurd-Mori reaction followed by functional group transformations, offers a viable pathway to this valuable building block. The spectroscopic data outlined will be crucial for the unambiguous identification and quality control of the synthesized compound. The versatile 1,2,3-thiadiazole scaffold, coupled with the reactive aminomethyl group, makes this molecule a highly promising starting point for the development of new therapeutic agents and other biologically active compounds. Further research into the derivatization and biological evaluation of this compound is highly encouraged.

References

- Bakulev, V. A., & Dehaen, W. (2004). The Chemistry of 1,2,3-Thiadiazoles. John Wiley & Sons.

- Maadadi, R., Pevzner, L. M., & Petrov, M. L. (2015). Synthesis of 5-(1,2,3-thiadiazol-4-yl)2-methylfuran-3-carboxamides. Russian Journal of General Chemistry, 85(11), 2571-2577.

- Anonymous. (2025). Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole.

- Anonymous. (2021). 174 Thiadiazoles and Their Properties. ISRES.

- Anonymous. (2020). WO2020128003A1 - SYNTHESIS OF 3-METHYL-1,2,4-THIADIAZOLE-5-CARBOHYDRAZIDE OR OF THE METHYL-d3 DEUTERATED FORM THEREOF.

- Anonymous. (2016). GIAO/DFT 13C NMR Chemical Shifts of 1,3,4-thiadiazoles.

- Anonymous. (2021). Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. MDPI.

- Anonymous. (n.d.). Mass spectra of thiadiazole derivatives 1, 2, and 3 (A, B, and C,...).

- Anonymous. (2021). Synthesis of 1,2,3-thiadiazoles. Organic Chemistry Portal.

- Anonymous. (2015). Synthesis of alkyl 2-aminomethyl-5-(1,2,3-thiadiazol-4-yl)furan-3-carboxylate and pseudopeptides on its basis.

- Anonymous. (2019). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI.

- Anonymous. (2023). Conversion of Amides into Amines with LiAlH4. Chemistry LibreTexts.

- Anonymous. (2023). Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. MDPI.

- Anonymous. (n.d.).

- Anonymous. (2023). Amide Reduction Mechanism by LiAlH4. Chemistry Steps.

- Anonymous. (2017). KR101723832B1 - Process for Preparing Ethyl-4-methyl-5-thiazolecarboxyate.

- Anonymous. (2020). 1 H-NMR signals of the 1,3,4-thiadiazole derivatives 1-3.

- Anonymous. (2021). Video: Amides to Amines: LiAlH4 Reduction. JoVE.

- Anonymous. (n.d.). 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid 97 18212-21-0. Sigma-Aldrich.

- Anonymous. (2021). An Efficient Synthesis of Pyrazolyl-1,2,3-thiadiazoles via Hurd-Mori Reaction. Request PDF.

- Anonymous. (2021).

-

Anonymous. (2010). Synthesis of Pyrrolo[2,3-d][1][2][4]thiadiazole-6-carboxylates via the Hurd-Mori Reaction. Investigating the Effect of the N-Protecting Group on the Cyclization. PMC - NIH.

- Anonymous. (n.d.). Ch22: Reduction of Amides using LiAlH4 to amines. University of Calgary.

- Anonymous. (2011). Mechanisms of Amide Reduction by LiAlH4. YouTube.

- Anonymous. (2022). 13C NMR Chemical Shift.

Sources

- 1. download.e-bookshelf.de [download.e-bookshelf.de]

- 2. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. isres.org [isres.org]

- 4. researchgate.net [researchgate.net]

- 5. Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate (97%) - Amerigo Scientific [amerigoscientific.com]

- 6. Synthesis of Pyrrolo[2,3-d][1,2,3]thiadiazole-6-carboxylates via the Hurd-Mori Reaction. Investigating the Effect of the N‑Protecting Group on the Cyclization - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. jove.com [jove.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the ¹H NMR Spectrum of 4-methyl-1,2,3-thiadiazole

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Unassuming Significance of the 1,2,3-Thiadiazole Scaffold

The 1,2,3-thiadiazole ring system, a five-membered heterocycle containing one sulfur and two adjacent nitrogen atoms, represents a cornerstone in medicinal and agricultural chemistry.[1][2] Its derivatives are known to exhibit a wide array of biological activities, including antifungal, antiviral, and insecticidal properties.[1] The unassuming 4-methyl-1,2,3-thiadiazole, in particular, serves as a crucial building block in the synthesis of more complex and potent molecules. A thorough understanding of its spectroscopic characteristics is paramount for researchers engaged in the synthesis, characterization, and application of these compounds.

Nuclear Magnetic Resonance (NMR) spectroscopy, specifically ¹H NMR, stands as an indispensable tool for the structural elucidation and purity assessment of organic molecules. This guide provides a detailed technical overview of the ¹H NMR spectrum of 4-methyl-1,2,3-thiadiazole, offering insights into the chemical shifts and coupling constants that define its unique spectral signature.

Deciphering the ¹H NMR Spectrum of 4-methyl-1,2,3-thiadiazole

The ¹H NMR spectrum of 4-methyl-1,2,3-thiadiazole is characterized by two distinct signals corresponding to the two types of protons present in the molecule: the methyl protons (-CH₃) and the lone proton on the heterocyclic ring (H-5). The interpretation of this spectrum is foundational for confirming the successful synthesis of the target molecule and for identifying any potential impurities.

Molecular Structure and Proton Assignments

The structure of 4-methyl-1,2,3-thiadiazole features a methyl group at the C4 position and a single proton at the C5 position of the thiadiazole ring.

Caption: Molecular structure of 4-methyl-1,2,3-thiadiazole with proton labeling.

Expected Chemical Shifts and Signal Characteristics

The electronic environment surrounding each proton dictates its chemical shift (δ) in the ¹H NMR spectrum. The aromatic nature of the 1,2,3-thiadiazole ring and the presence of electronegative nitrogen and sulfur atoms significantly influence the chemical shifts of the ring proton and the attached methyl group.

| Proton Assignment | Typical Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-5 (Ring Proton) | ~8.5 - 9.0 | Singlet (s) | 1H |

| -CH₃ (Methyl Protons) | ~2.5 - 3.0 | Singlet (s) | 3H |

Note: The exact chemical shifts can vary depending on the solvent used and the concentration of the sample.

The H-5 proton is expected to appear as a singlet in the downfield region of the spectrum (typically between 8.5 and 9.0 ppm). This significant downfield shift is attributed to the deshielding effect of the aromatic ring current and the electron-withdrawing nature of the adjacent nitrogen and sulfur atoms.

The protons of the methyl group at the C4 position also appear as a singlet, as there are no adjacent protons to cause spin-spin coupling. This signal is typically found in the range of 2.5 to 3.0 ppm. The chemical shift is influenced by its attachment to the sp²-hybridized carbon of the aromatic ring.

Experimental Protocol for ¹H NMR Analysis

Acquiring a high-quality ¹H NMR spectrum is crucial for accurate structural analysis. The following protocol outlines a standardized procedure for the analysis of 4-methyl-1,2,3-thiadiazole compounds.

Step-by-Step Methodology

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the 4-methyl-1,2,3-thiadiazole sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical as it can influence the chemical shifts of the protons. Chloroform-d (CDCl₃) is a common choice for many organic compounds.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), which provides a reference signal at 0 ppm.

-

-

Instrument Setup:

-

Place the NMR tube in the spectrometer's probe.

-

Lock the spectrometer onto the deuterium signal of the solvent. This step is essential for maintaining a stable magnetic field during the experiment.

-

Shim the magnetic field to achieve optimal homogeneity, which results in sharp, well-resolved peaks.

-

-

Acquisition of the ¹H NMR Spectrum:

-

Set the appropriate acquisition parameters, including the spectral width, number of scans, and relaxation delay. For a standard ¹H NMR spectrum, a spectral width of 10-12 ppm is typically sufficient.

-

The number of scans can be adjusted to achieve an adequate signal-to-noise ratio. For a moderately concentrated sample, 8 to 16 scans are usually adequate.

-

A relaxation delay of 1-2 seconds is generally sufficient for routine analysis.

-

Acquire the free induction decay (FID) data.

-

-

Data Processing:

-

Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

-

Phase the spectrum to ensure all peaks are in the absorptive mode.

-

Reference the spectrum by setting the TMS signal to 0 ppm.

-

Integrate the peaks to determine the relative number of protons contributing to each signal.

-

Analyze the chemical shifts, multiplicities, and coupling constants to assign the peaks to the respective protons in the molecule.

-

Causality Behind Experimental Choices

-

Choice of Solvent: The solvent can interact with the analyte, leading to changes in chemical shifts. Using a common and well-characterized solvent like CDCl₃ allows for better comparison of data across different experiments and with literature values.

-

Internal Standard: TMS is used as an internal standard because it is chemically inert, soluble in most organic solvents, and its 12 equivalent protons give a single, sharp signal that does not typically overlap with signals from the analyte.

-

Shimming: A homogeneous magnetic field is crucial for obtaining high-resolution spectra with sharp lines. Inhomogeneities in the field can lead to broad and distorted peaks, making interpretation difficult.

-

Number of Scans: Signal averaging by acquiring multiple scans improves the signal-to-noise ratio, which is particularly important for dilute samples or for detecting signals from minor components.

Factors Influencing the ¹H NMR Spectrum

Several factors can influence the appearance of the ¹H NMR spectrum of 4-methyl-1,2,3-thiadiazole and its derivatives.

-

Substituents: The presence of different substituents on the thiadiazole ring can significantly alter the chemical shifts of the remaining protons. Electron-withdrawing groups will generally cause a downfield shift (deshielding) of nearby protons, while electron-donating groups will cause an upfield shift (shielding).

-

Solvent Effects: As mentioned earlier, the choice of solvent can lead to variations in chemical shifts due to solvent-solute interactions. Aromatic solvents, for instance, can induce significant shifts due to their own ring currents.

-

Temperature: Temperature can affect the conformation of molecules and the rates of chemical exchange processes, which can in turn influence the appearance of the NMR spectrum.

-

Concentration: At high concentrations, intermolecular interactions can become more significant and may lead to slight changes in chemical shifts.

Conclusion: A Powerful Tool for Structural Verification

The ¹H NMR spectrum of 4-methyl-1,2,3-thiadiazole provides a clear and unambiguous fingerprint for this important synthetic building block. By understanding the characteristic chemical shifts and signal multiplicities of the methyl and ring protons, researchers can confidently verify the structure and purity of their compounds. This in-depth guide serves as a valuable resource for scientists and professionals in the fields of chemistry and drug development, enabling them to effectively utilize ¹H NMR spectroscopy in their research endeavors.

References

-

Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

- Dong, W.; Liu, Z.; Liu, X.; Wang, B.; Li, Z. Synthesis and biological evaluation of 4-methyl-1, 2, 3-thiadiazole-5-carboxaldehyde benzoyl hydrazone derivatives. Chinese Chemical Letters. 2017, 28(2), 339-343.

- Shafiee, A.; Lalezari, I.; Yazdany, S.; Shahbazian, F. M. 1,2,3-Thiadiazoles. I. A new method of synthesis of 1,2,3-thiadiazoles. Journal of Pharmaceutical Sciences. 1970, 59(5), 704-705.

- Bakulev, V. A.; Dehaen, W. The Chemistry of 1,2,3-Thiadiazoles. John Wiley & Sons, 2004.

Sources

An In-depth Technical Guide to the Potential Therapeutic Targets of 1-(4-methyl-1,2,3-thiadiazol-5-yl)methanamine

Distribution: For Researchers, Scientists, and Drug Development Professionals

Preamble: The Emerging Therapeutic Landscape of the 1,2,3-Thiadiazole Scaffold

The 1,2,3-thiadiazole ring is a privileged heterocyclic motif in medicinal and agricultural chemistry, conferring a diverse array of biological activities upon molecules that contain it.[1][2][3] Its unique electronic properties and ability to act as a bioisostere for other functional groups have made it a focal point for the development of novel therapeutic agents and agrochemicals.[4] This guide provides a comprehensive exploration of the potential therapeutic targets of a specific, yet understudied member of this class: 1-(4-methyl-1,2,3-thiadiazol-5-yl)methanamine. While direct research on this particular molecule is nascent, a wealth of information on its structural analogs allows for a well-grounded extrapolation of its likely biological activities and molecular targets. This document will synthesize these findings to present a forward-looking perspective on its therapeutic potential, underpinned by established mechanisms of action for the broader 1,2,3-thiadiazole family.

I. Oncological Therapeutic Avenues: Targeting Cancer Cell Proliferation and Survival

The 1,2,3-thiadiazole scaffold has been incorporated into numerous compounds demonstrating significant anticancer and antitumor properties.[1][2] The mesoionic character of the thiadiazole ring facilitates crossing cellular membranes and engaging with intracellular targets.[5] The structural similarity of the thiadiazole ring to pyrimidine suggests a potential mechanism involving the disruption of DNA replication.[4]

A. Disruption of Microtubule Dynamics

A key strategy in cancer chemotherapy is the disruption of microtubule formation and disassembly, which is critical for mitosis. Certain 5-aryl-4-(4-arylpiperazine-1-carbonyl)-1,2,3-thiadiazole derivatives have been identified as potent microtubule-destabilizing agents, suggesting that the 1,2,3-thiadiazole core can serve as a pharmacophore for targeting the tubulin cytoskeleton.[1]

B. Inhibition of Heat Shock Protein 90 (Hsp90)

Hsp90 is a molecular chaperone that is essential for the stability and function of numerous oncoproteins. Its inhibition is a validated strategy in cancer therapy.[5] Specific 1,2,3-thiadiazole derivatives have been shown to act as selective inhibitors of Hsp90.[1][5] This suggests that 1-(4-methyl-1,2,3-thiadiazol-5-yl)methanamine could be investigated for its potential to modulate Hsp90 activity.

C. Modulation of Key Signaling Enzymes

The broader class of thiadiazole derivatives has been shown to inhibit a range of enzymes crucial for cancer cell survival and proliferation. These include:

-

Carbonic Anhydrases (CAs): Involved in pH regulation and tumorigenesis.[5]

-

Abl Kinase: A key target in chronic myeloid leukemia.[5]

-

Glutaminase (GLS): Critical for the metabolic reprogramming of cancer cells.[5]

-

Inosine Monophosphate Dehydrogenase (IMPDH): A rate-limiting enzyme in de novo guanine nucleotide biosynthesis.[5]

-

Lipoxygenases (LOX): Implicated in inflammation and cancer progression.[5]

-

Kinesin Spindle Protein (Eg5): Essential for the formation of the bipolar mitotic spindle.[5]

-

Histone Deacetylases (HDACs): Epigenetic modifiers that are frequently dysregulated in cancer.[5][6]

The following diagram illustrates the potential oncological targets for 1,2,3-thiadiazole derivatives.

Caption: Potential Oncological Targets of 1,2,3-Thiadiazole Derivatives.

II. Agricultural Applications: Plant Growth Regulation and Protection

The 1,2,3-thiadiazole scaffold is prominent in agrochemistry, with derivatives exhibiting potent plant growth-regulating and protective properties.

A. Cytokinin-like Activity via Inhibition of Cytokinin Oxidase/Dehydrogenase (CKX)

Thidiazuron (TDZ), N-phenyl-N'-1,2,3-thiadiazol-5-yl urea, is a well-known plant growth regulator with strong cytokinin-like activity.[7][8][9] Its primary mechanism of action is the inhibition of cytokinin oxidase/dehydrogenase (CKX), the enzyme responsible for cytokinin degradation.[7][8][10][11] By inhibiting CKX, TDZ increases the endogenous levels and prolongs the activity of cytokinins, promoting cell division and differentiation.[7][8] Given the structural similarity, 1-(4-methyl-1,2,3-thiadiazol-5-yl)methanamine is a prime candidate for investigation as a CKX inhibitor.

The following workflow outlines a typical screening process for identifying novel CKX inhibitors.

Caption: Workflow for Screening 1,2,3-Thiadiazole Derivatives as CKX Inhibitors.

B. Induction of Systemic Acquired Resistance (SAR)

1,2,3-Thiadiazole derivatives, such as benzo(1,2,3)thiadiazole-7-carbothioic acid S-methyl ester (BTH), are potent inducers of Systemic Acquired Resistance (SAR) in plants.[3][12][13][14] SAR is a plant's innate defense mechanism that provides broad-spectrum and long-lasting protection against a variety of pathogens.[12][14] The induction of SAR by these compounds is associated with the salicylic acid (SA) signaling pathway and leads to the expression of pathogenesis-related (PR) proteins.[12]

The signaling cascade for SAR induction is depicted below.

Caption: Simplified Signaling Pathway for SAR Induction by 1,2,3-Thiadiazole Derivatives.

III. Antifungal Activity: A Potential Agrochemical Fungicide

Derivatives of 1,2,3-thiadiazole have demonstrated significant fungicidal activity against a broad spectrum of phytopathogenic fungi.[1][15] While the exact mechanisms are not fully elucidated for all derivatives, some studies point towards specific molecular targets. For instance, the combination of an acylalanine moiety with a 1,2,3-thiadiazole ring has been explored, with the proposed mechanism of action for acylalanines being the specific inhibition of RNA polymerase-1 in fungi, thereby blocking rRNA synthesis.[16][17]

| Fungal Species | Reported Activity of 1,2,3-Thiadiazole Derivatives | Reference |

| Gibberella zeae | Excellent activity | [18] |

| Sclerotinia sclerotiorum | Excellent activity | [18] |

| Rhizoctonia cerealis | Excellent activity | [18] |

| Alternaria solani | Broad-spectrum inhibition | [15] |

| Cercospora arachidicola | Broad-spectrum inhibition | [15] |

IV. Broader Enzyme Inhibition Potential

The thiadiazole scaffold, in its various isomeric forms, has been shown to be a versatile inhibitor of several enzyme classes, suggesting a broader therapeutic potential for 1-(4-methyl-1,2,3-thiadiazol-5-yl)methanamine.

-

Cytochrome P450 (CYP) Enzymes: The 1,2,3-thiadiazole heterocycle can act as a heme ligand and has been investigated for the design of CYP inhibitors.[19] This has implications for drug metabolism studies and the development of agents that modulate CYP activity.

-

α/β-Hydrolase Domain 6 (ABHD6): Carbamate derivatives of the 1,2,5-thiadiazole isomer are potent inhibitors of ABHD6, a target for inflammatory and metabolic disorders.[1]

-

Factor XIIIa: Certain 1,2,4-thiadiazole derivatives have been identified as inhibitors of Factor XIIIa, a transglutaminase involved in blood clotting.[20]

V. Experimental Protocols for Target Validation

A. In Vitro CKX Enzyme Inhibition Assay

Objective: To determine the inhibitory effect of 1-(4-methyl-1,2,3-thiadiazol-5-yl)methanamine on cytokinin oxidase/dehydrogenase activity.

Methodology:

-

Enzyme Preparation: Recombinant CKX from Arabidopsis thaliana (AtCKX2) or Zea mays (ZmCKX1) is expressed and purified.

-

Assay Buffer: Prepare a suitable reaction buffer (e.g., 100 mM McIlvaine buffer, pH 6.0).

-

Substrate and Cofactor: Prepare solutions of a cytokinin substrate (e.g., isopentenyladenine) and an electron acceptor (e.g., 2,6-dichlorophenolindophenol).

-

Inhibitor Preparation: Prepare a stock solution of 1-(4-methyl-1,2,3-thiadiazol-5-yl)methanamine in a suitable solvent (e.g., DMSO) and create a dilution series.

-

Reaction Mixture: In a 96-well plate, combine the assay buffer, enzyme, and varying concentrations of the test compound or vehicle control.

-

Initiation of Reaction: Add the substrate and cofactor to initiate the reaction.

-

Measurement: Monitor the decrease in absorbance of the electron acceptor at a specific wavelength (e.g., 600 nm) over time using a plate reader.

-

Data Analysis: Calculate the initial reaction rates and determine the IC50 value of the test compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

B. Systemic Acquired Resistance (SAR) Induction Assay in Plants

Objective: To assess the ability of 1-(4-methyl-1,2,3-thiadiazol-5-yl)methanamine to induce disease resistance in plants.

Methodology:

-

Plant Material: Use a susceptible plant species, such as wheat or cucumber.

-

Compound Application: Treat the lower leaves of the plants with a solution of the test compound or a control (e.g., water or BTH).

-

Pathogen Inoculation: After a specific time interval (e.g., 3-7 days), inoculate the upper, untreated leaves with a suitable pathogen (e.g., powdery mildew).

-

Disease Assessment: After a further incubation period, assess the disease severity on the upper leaves by counting lesions or measuring the infected leaf area.

-

Gene Expression Analysis (Optional): Harvest leaf tissue at different time points after compound treatment and analyze the expression of SAR marker genes (e.g., PR-1) using quantitative real-time PCR (qRT-PCR).

-

Data Analysis: Compare the disease severity and gene expression levels in compound-treated plants to those in control plants to determine the efficacy of SAR induction.

VI. Conclusion and Future Directions

While direct experimental data on 1-(4-methyl-1,2,3-thiadiazol-5-yl)methanamine is limited, the extensive research on its structural analogs provides a strong rationale for investigating its potential as a therapeutic agent and agrochemical. The key inferred therapeutic targets span oncology, plant growth regulation, and fungal disease control. Future research should focus on the synthesis of this compound and its derivatives, followed by systematic screening against the targets identified in this guide. In particular, its potential as a CKX inhibitor for agricultural applications and its anticancer properties warrant thorough investigation. The self-validating nature of the proposed experimental protocols will ensure the generation of robust and reliable data to either confirm or refute these promising therapeutic hypotheses.

References

- Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole. (2025). MDPI.

- Thiadiazole derivatives as anticancer agents. (2020).

-

Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update. (2021). MDPI. [Link]

-

Benzothiadiazole, a novel class of inducers of systemic acquired resistance, activates gene expression and disease resistance in wheat. (1996). PubMed. [Link]

-

Synthesis, Fungicidal Activity and Plant Protective Properties of 1,2,3-Thiadiazole and Isothiazole-Based N-acyl-N-arylalaninates. (2023). National Institutes of Health. [Link]

-

Novel thidiazuron-derived inhibitors of cytokinin oxidase/dehydrogenase. (2016). ResearchGate. [Link]

-

The mode of action of thidiazuron: auxins, indoleamines, and ion channels in the regeneration of Echinacea purpurea L. (2005). PubMed. [Link]

-

Medicinal Significance of 1,2,3-Thiadiazoles Derivatives. (2021). Encyclopedia.pub. [Link]

-

Novel thidiazuron-derived inhibitors of cytokinin oxidase/dehydrogenase. (2016). PubMed. [Link]

-

The multipotent thidiazuron: A mechanistic overview of its roles in callogenesis and other plant cultures in vitro. (2021). Ovid. [Link]

-

Assessment of the Efficacy and Mode of Action of Benzo(1,2,3)-Thiadiazole-7-Carbothioic Acid S-Methyl Ester (BTH) and Its Derivatives in Plant Protection Against Viral Disease. (2019). National Institutes of Health. [Link]

-

Synthesis, Fungicidal Activity and Plant Protective Properties of 1,2,3-Thiadiazole and Isothiazole-Based N-acyl. (2023). MDPI. [Link]

-

Thidiazuron. (n.d.). Wikipedia. [Link]

-

Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. (2021). MDPI. [Link]

-

3-Substituted Imidazo[1,2-d][1][3][5]-thiadiazoles: A Novel Class of Factor XIIIa Inhibitors. (2009). ACS Publications. [Link]

-

Effect of benzothiadiazole, an inducer of systemic acquired resistance, on the pathogenesis of wheat brown rust. (2002). ResearchGate. [Link]

-

Thidiazuron: A multi-dimensional plant growth regulator. (2011). ResearchGate. [Link]

-

1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. (2021). Frontiers in Chemistry. [Link]

-

New 1,3,4-thiadiazoles as potential anticancer agents: pro-apoptotic, cell cycle arrest, molecular modelling, and ADMET profile. (2023). RSC Publishing. [Link]

-

Synthesis and Biological Activity Evaluation of 1,2,3-thiadiazole Derivatives as Potential Elicitors With Highly Systemic Acquired Resistance. (2009). PubMed. [Link]

-

Synthesis of 1,2,3-Thiadizole and Thiazole Based Strobilurins as Potent Fungicide Candidates. (2018). ResearchGate. [Link]

-

The multipotent thidiazuron: A mechanistic overview of its roles in callogenesis and other plant cultures in vitro. (2022). PubMed. [Link]

-

1,2,3-Thiadiazole: a novel heterocyclic heme ligand for the design of cytochrome P450 inhibitors. (1998). PubMed. [Link]

-

Thiadiazole derivatives in clinical trials. (2020). ResearchGate. [Link]

-

Design and synthesis of 1,2,3-triazole thiadiazole hybrids with in vitro and in silico evaluation of their anti-inflammatory and anti-alzheimer activities. (2024). Nature. [Link]

-

Systemic Acquired Resistance. (2006). National Institutes of Health. [Link]

Sources

- 1. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Benzothiadiazole, a novel class of inducers of systemic acquired resistance, activates gene expression and disease resistance in wheat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. Novel thidiazuron-derived inhibitors of cytokinin oxidase/dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Thidiazuron - Wikipedia [en.wikipedia.org]

- 10. ovid.com [ovid.com]

- 11. The multipotent thidiazuron: A mechanistic overview of its roles in callogenesis and other plant cultures in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Assessment of the Efficacy and Mode of Action of Benzo(1,2,3)-Thiadiazole-7-Carbothioic Acid S-Methyl Ester (BTH) and Its Derivatives in Plant Protection Against Viral Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Systemic Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 15. encyclopedia.pub [encyclopedia.pub]

- 16. Synthesis, Fungicidal Activity and Plant Protective Properties of 1,2,3-Thiadiazole and Isothiazole-Based N-acyl-N-arylalaninates - PMC [pmc.ncbi.nlm.nih.gov]

- 17. elar.urfu.ru [elar.urfu.ru]

- 18. researchgate.net [researchgate.net]

- 19. 1,2,3-Thiadiazole: a novel heterocyclic heme ligand for the design of cytochrome P450 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the Preliminary Cytotoxicity Assessment of 1-(4-methyl-1,2,3-thiadiazol-5-yl)methanamine

A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals

Foreword: The Emerging Potential of Thiadiazole Scaffolds in Oncology

The thiadiazole nucleus, a five-membered heterocyclic ring containing sulfur and nitrogen atoms, represents a "privileged scaffold" in medicinal chemistry.[1] Its various isomers, particularly the 1,2,3- and 1,3,4-thiadiazoles, are integral to a wide spectrum of biologically active compounds, demonstrating activities ranging from antimicrobial and anti-inflammatory to potent anticancer effects.[2] The mesoionic character of the thiadiazole ring is thought to facilitate crossing cellular membranes, allowing these compounds to strongly interact with various biological targets.[3] This guide focuses on a specific, yet under-characterized derivative, 1-(4-methyl-1,2,3-thiadiazol-5-yl)methanamine , providing a comprehensive framework for its initial cytotoxic evaluation. As direct data on this particular molecule is scarce, we will draw upon the broader knowledge of 1,2,3-thiadiazole derivatives to inform our experimental design and interpret potential outcomes.

Rationale and Strategic Context: Why Investigate This Thiadiazole Derivative?

The 1,2,3-thiadiazole moiety is a known pharmacophore in compounds exhibiting significant cytotoxic properties.[1] Derivatives of this scaffold have been reported to act through various anticancer mechanisms, including:

-

Tubulin Polymerization Inhibition: Certain 1,2,3-thiadiazole analogs of combretastatin A-4 have demonstrated potent inhibition of microtubule polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[3][4]

-

Hsp90 Inhibition: 5-Aryl-4-(dihydroxyphenyl)-1,2,3-thiadiazoles have been identified as inhibitors of Heat shock protein 90 (Hsp90), a chaperone protein crucial for the stability of numerous oncoproteins.[3][4] Inhibition of Hsp90 leads to the degradation of these client proteins, triggering apoptosis.[4]

-

Induction of Apoptosis: Many thiadiazole derivatives have been shown to induce apoptosis in cancer cells through various signaling pathways, often involving the cleavage of Poly (ADP-ribose) polymerase (PARP).[3]

Given this precedent, 1-(4-methyl-1,2,3-thiadiazol-5-yl)methanamine warrants investigation as a potential cytotoxic agent. The methanamine substituent at the 5-position introduces a basic side chain that could significantly influence its solubility, cell permeability, and interaction with biological targets. This guide provides the foundational protocols to rigorously test this hypothesis.

Experimental Workflow for Preliminary Cytotoxicity Assessment

A tiered approach is recommended to efficiently screen for and characterize the cytotoxic activity of our lead compound. This workflow is designed to move from broad viability assays to more specific mechanistic studies.

Caption: Tiered experimental workflow for assessing the cytotoxicity of a novel compound.

Detailed Experimental Protocols

Phase 1: Primary Viability Screening - The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which in most cases, correlates with cell viability.[5] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals.[6]

-

Cell Seeding:

-

Culture selected cancer cell lines (e.g., HepG2 for liver cancer, MCF-7 for breast cancer) in appropriate media.[9]

-

Trypsinize and count the cells. Seed 1 x 10^4 cells per well in a 96-well plate in a final volume of 100 µL.[8]

-

Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of 1-(4-methyl-1,2,3-thiadiazol-5-yl)methanamine in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions to create a range of final concentrations to be tested (e.g., 0.1, 1, 10, 50, 100 µM).

-

Remove the old media from the cells and add 100 µL of fresh media containing the respective compound concentrations. Include vehicle control (DMSO) and untreated control wells.

-

Incubate for 24, 48, or 72 hours.[8]

-

-

MTT Addition and Incubation:

-

Solubilization and Measurement:

-

Carefully remove the MTT-containing medium.

-

Add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.[8]

-

Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.

-

Phase 2: Confirmation with an Orthogonal Assay - The LDH Release Assay

To validate the MTT results and specifically measure cell membrane damage, a Lactate Dehydrogenase (LDH) release assay is employed. LDH is a stable cytosolic enzyme that is released into the culture medium upon plasma membrane rupture, a hallmark of cytotoxicity.[10]

Protocol: LDH Release Assay [11]

-

Cell Seeding and Treatment:

-

Follow the same procedure as for the MTT assay (Steps 1 & 2). It is often practical to run this assay in parallel with the MTT assay.

-

-

Sample Collection:

-

After the desired incubation period, carefully collect 10-50 µL of the cell culture supernatant from each well without disturbing the cells. Transfer to a new 96-well plate.

-

-

LDH Reaction:

-

Prepare the LDH reaction mixture according to the manufacturer's instructions (e.g., from kits provided by CST, Abcam, or Thermo Fisher Scientific).[10][11] This typically involves mixing a catalyst and a dye solution.

-

Add an equal volume of the reaction mixture to the collected supernatant in the new plate.

-

-

Incubation and Measurement:

-

Controls for Data Normalization:

-

Spontaneous LDH release: Supernatant from untreated cells.

-

Maximum LDH release: Lyse untreated cells with a lysis buffer (provided in most kits) to release the total intracellular LDH.

-

Background: Culture medium without cells.

-

Phase 3: Elucidating the Mechanism - Apoptosis vs. Necrosis

Flow cytometry using Annexin V and Propidium Iodide (PI) staining is a robust method to differentiate between apoptotic and necrotic cell death.[12][13] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[12] PI is a fluorescent nuclear stain that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.[13]

Caption: Quadrant analysis of Annexin V/PI flow cytometry data.

Protocol: Annexin V/PI Staining and Flow Cytometry [12][13]

-

Cell Seeding and Treatment:

-

Seed cells in 6-well plates at an appropriate density to reach about 70-80% confluency at the time of harvest.

-

Treat cells with the IC50 concentration (determined from MTT/LDH assays) of the compound for a relevant time point (e.g., 24 hours).

-

-

Cell Harvesting:

-

Collect the culture medium (which contains detached, potentially dead cells).

-

Wash the adherent cells with PBS and then detach them using a gentle enzyme like TrypLE or Accutase.

-

Combine the detached cells with the collected medium and centrifuge at a low speed (e.g., 300 x g for 5 minutes).

-

-

Staining:

-

Discard the supernatant and wash the cell pellet with cold PBS.

-

Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.

-

Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

-

Gently vortex and incubate for 15 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

Add 400 µL of 1X Annexin V Binding Buffer to each sample.

-

Analyze the samples on a flow cytometer within one hour.[14]

-

Use unstained, Annexin V-only, and PI-only stained cells as controls for setting compensation and gates.

-

Collect data for at least 10,000 events per sample.

-

Data Presentation and Interpretation

Quantitative Data Summary

All quantitative data should be summarized in clear, well-structured tables.

Table 1: IC50 Values of 1-(4-methyl-1,2,3-thiadiazol-5-yl)methanamine after 48h Treatment

| Cell Line | Assay | IC50 (µM) ± SD |

| HepG2 (Liver) | MTT | [Insert Value] |

| LDH | [Insert Value] | |

| MCF-7 (Breast) | MTT | [Insert Value] |

| LDH | [Insert Value] | |

| A549 (Lung) | MTT | [Insert Value] |

| LDH | [Insert Value] | |

| NIH/3T3 (Normal Fibroblast) | MTT | [Insert Value] |

Note: The inclusion of a non-cancerous cell line (e.g., NIH/3T3) is crucial for assessing preliminary selectivity.

Table 2: Percentage of Cell Populations after 24h Treatment with IC50 Concentration

| Cell Line | Treatment | Live (%) | Early Apoptotic (%) | Late Apoptotic/Necrotic (%) |

| HepG2 | Vehicle | [Insert Value] | [Insert Value] | [Insert Value] |

| Compound | [Insert Value] | [Insert Value] | [Insert Value] | |

| MCF-7 | Vehicle | [Insert Value] | [Insert Value] | [Insert Value] |

| Compound | [Insert Value] | [Insert Value] | [InsertValue] |

Interpretation of Results

-

Potency and Selectivity: The IC50 values from the MTT and LDH assays will provide a quantitative measure of the compound's cytotoxic potency. A lower IC50 value indicates higher potency. Comparing the IC50 values in cancer cell lines versus normal cell lines gives an initial indication of the compound's therapeutic index.

-

Mechanism of Cell Death: A significant increase in the Annexin V-positive/PI-negative population (early apoptosis) suggests an apoptotic mechanism.[12] Conversely, a primary increase in the PI-positive population would indicate necrosis. Many cytotoxic compounds will ultimately lead to a rise in the double-positive (late apoptotic/necrotic) population.[13]

-

Correlation between Assays: The results from the MTT and LDH assays should be corroborative. A decrease in metabolic activity (MTT) should correspond to an increase in membrane permeability (LDH release). Discrepancies could suggest mechanisms like cytostasis (inhibition of proliferation without immediate cell death) or mitochondrial dysfunction preceding membrane rupture.

Concluding Remarks and Future Directions

This guide outlines a robust, multi-faceted approach to the preliminary cytotoxic evaluation of 1-(4-methyl-1,2,3-thiadiazol-5-yl)methanamine. The data generated from these assays will provide a critical foundation for deciding whether to advance this compound in the drug discovery pipeline. Positive results, particularly evidence of potent, selective, and apoptosis-inducing activity, would justify further mechanistic studies. These could include cell cycle analysis, caspase activation assays, and investigation into specific molecular targets like tubulin or Hsp90, which are known to be modulated by other 1,2,3-thiadiazole derivatives.[3][4] The journey from a novel chemical entity to a therapeutic agent is long and arduous, but it begins with rigorous and well-designed preliminary screening, as detailed herein.

References

-

Gomha, S. M., et al. (2015). Novel thiadiazole-thiazole hybrids: synthesis, molecular docking, and cytotoxicity evaluation against liver cancer cell lines. Taylor & Francis Online. Available at: [Link]

-

Szeliga, M., et al. (2020). Thiadiazole derivatives as anticancer agents. ResearchGate. Available at: [Link]

-

Pleban, K., et al. (2019). Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. MDPI. Available at: [Link]

-

MDPI. (2023). Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole. MDPI. Available at: [Link]

-

Pleban, K., et al. (2020). Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. PMC - NIH. Available at: [Link]

-

Szeliga, M., et al. (2020). Thiadiazole derivatives as anticancer agents. PMC - NIH. Available at: [Link]

-

Ahmad, I., et al. (2021). Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update. MDPI. Available at: [Link]

-

CLYTE Technologies. (2023). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. Available at: [Link]

-

National Centre for Biological Sciences. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC - NIH. Available at: [Link]

-

Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature. Available at: [Link]

-

ResearchGate. (2018). (PDF) 1,2,3-Thiadiazolyl Isocyanates in the Synthesis of Biologically Active Compounds. Study of the Cytotoxic Activity of N-(4-methyl-1,2,3-thiadi-azolyl-5-yl)-N'-(4-methylphenyl)Urea. ResearchGate. Available at: [Link]

-

BEPLS. (n.d.). A review on the 1,3,4-Thiadiazole as Anticancer Activity. BEPLS. Available at: [Link]

-

National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. Available at: [Link]

-

Kucukoglu, K., et al. (2021). Comprehensive Study on Thiadiazole-Based Anticancer Agents Inducing Cell Cycle Arrest and Apoptosis/Necrosis Through Suppression of Akt Activity in Lung Adenocarcinoma and Glioma Cells. NIH. Available at: [Link]

-

Bio-Rad. (n.d.). Measuring Apoptosis using Annexin V and Flow Cytometry. Bio-Rad. Available at: [Link]

-

Singh, P., et al. (2014). Biological Activities of Thiadiazole Derivatives: A Review. ResearchGate. Available at: [Link]

-

protocols.io. (2023). MTT (Assay protocol). protocols.io. Available at: [Link]

-

Bio-Rad. (2021). How to Use Flow Cytometry to Measure Apoptosis: Part One. Bio-Rad Antibodies. Available at: [Link]

-

Riss, T. L., & Moravec, R. A. (2004). Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes. PMC - NIH. Available at: [Link]

-

Cyprotex. (n.d.). Apoptosis and Necrosis Assay (Flow Cytometry). Cyprotex - Evotec. Available at: [Link]

-

Finiuk, N. S., et al. (2023). Study of the anticancer activity of N-(5-methyl-[11][15][16]thiadiazol-2-yl)-propionamide toward human tumor cells in vitro. Digital Medicine Association. Available at: [Link]

-

Finiuk, N. S., et al. (2023). Study of the anticancer activity of N-(5-methyl-[11][15][16]thiadiazol-2-yl)-propionamide toward human tumor cells in vitro. Biopolymers and Cell. Available at: [Link]

-

Sharma, S., et al. (2022). Biological activity of oxadiazole and thiadiazole derivatives. PMC - PubMed Central. Available at: [Link]

-

Frontiers. (2023). Urea derivative MTU improves stress tolerance and yield in wheat by promoting cyclic electron flow around PSI. Frontiers. Available at: [Link]

-

RSC Publishing. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. RSC Publishing. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 6. clyte.tech [clyte.tech]

- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. MTT (Assay protocol [protocols.io]

- 9. biopolymers.org.ua [biopolymers.org.ua]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]

- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Apoptosis and Necrosis Assay (Flow Cytometry) | Cyprotex - Evotec [evotec.com]

- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 15. tandfonline.com [tandfonline.com]

- 16. mdpi.com [mdpi.com]

Methodological & Application

Synthesis Protocols for 4-Methyl-1,2,3-Thiadiazoles: An Application Note for Researchers

Introduction: The Ascendant Role of 4-Methyl-1,2,3-Thiadiazoles in Modern Drug Discovery

The 1,2,3-thiadiazole ring system is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry and drug development.[1] Its unique electronic properties and ability to act as a bioisostere for other functional groups have led to the discovery of numerous compounds with a wide spectrum of biological activities, including antimicrobial, antiviral, anticancer, and insecticidal properties.[1][2] The 4-methyl substituted variants, in particular, serve as crucial building blocks in the synthesis of more complex molecules, offering a stable and synthetically versatile scaffold for the exploration of new chemical space.[3][4] This application note provides a detailed guide to the synthesis of 4-methyl-1,2,3-thiadiazoles, focusing on established protocols, mechanistic insights, and practical considerations for researchers in the field.

Synthetic Strategies: A Comparative Overview

The construction of the 4-methyl-1,2,3-thiadiazole core can be achieved through several synthetic routes. The choice of method often depends on the availability of starting materials, desired scale, and tolerance to specific reaction conditions. Here, we delve into the two most prominent methods: the Hurd-Mori synthesis and the Pechmann synthesis, along with a brief overview of modern advancements.

The Hurd-Mori Synthesis: A Robust and Versatile Approach

The Hurd-Mori reaction is the most widely employed method for the synthesis of 1,2,3-thiadiazoles.[5] The classical approach involves the cyclization of a hydrazone derived from a ketone with an active α-methylene group using thionyl chloride (SOCl₂).[1] For the synthesis of 4-methyl-1,2,3-thiadiazoles, the readily available acetone is a common starting material.

Mechanism of the Hurd-Mori Reaction:

The reaction proceeds through a multi-step mechanism involving the initial formation of a chloro-sulfinyl intermediate from the reaction of the hydrazone with thionyl chloride. This is followed by an intramolecular cyclization and subsequent elimination of water and sulfur dioxide to yield the aromatic 1,2,3-thiadiazole ring. The regioselectivity of the cyclization is directed by the substitution pattern of the starting ketone.

Experimental Workflow: Hurd-Mori Synthesis

Caption: A generalized workflow for the Hurd-Mori synthesis of 4-methyl-1,2,3-thiadiazole.

The Pechmann Synthesis: A Classic Alternative

An older but still relevant method is the Pechmann synthesis, which involves the reaction of a diazoalkane with an isothiocyanate.[6] For the synthesis of 4-methyl-1,2,3-thiadiazole, this would conceptually involve the reaction of diazoethane with a suitable thiocarbonyl compound. However, the preparation and handling of diazoalkanes can be hazardous, which has led to a preference for the Hurd-Mori approach in many applications.

Mechanism of the Pechmann Synthesis:

The Pechmann synthesis is a [3+2] cycloaddition reaction. The diazoalkane acts as the three-atom component, and the C=S double bond of the thiocarbonyl compound serves as the two-atom component. The reaction proceeds through a concerted or stepwise mechanism to form the five-membered thiadiazole ring.

Modern Advancements and Alternative Protocols

Recent research has focused on developing milder and more efficient variations of the classical methods. An improvement on the Hurd-Mori reaction involves the use of N-tosylhydrazones and elemental sulfur, often catalyzed by reagents like tetrabutylammonium iodide (TBAI), under metal-free conditions.[7] Another approach utilizes tosylhydrazones with ammonium thiocyanate in ethanol at room temperature, offering an environmentally friendlier alternative.[7]

Multi-component reactions have also emerged as a powerful tool for the synthesis of substituted 1,2,3-thiadiazoles, including 4-methyl derivatives.[1] These reactions allow for the rapid assembly of complex molecules from simple starting materials in a single step, often with high atom economy.

Comparative Data of Synthesis Protocols

The following table summarizes typical reaction conditions and outcomes for the synthesis of 4-substituted-1,2,3-thiadiazoles. It is important to note that direct comparison is challenging due to the variation in substrates and specific reaction optimizations reported in the literature.

| Synthesis Method | Starting Materials | Key Reagents/Catalysts | Typical Reaction Time | Typical Temperature | Reported Yield | Reference |

| Classical Hurd-Mori | Ketone Semicarbazone | Thionyl Chloride | 2 - 4 hours | 0°C to Reflux | 60 - 80% | [5] |

| Modified Hurd-Mori | N-Tosylhydrazone, Sulfur | TBAI | 12 hours | 80°C | Good | [7] |

| Modified Hurd-Mori | N-Tosylhydrazone | Ammonium Thiocyanate, Ethanol | 24 hours | Room Temperature | Very Good | [7] |

| Pechmann Synthesis | Diazoalkane, Isothiocyanate | - | Variable | Room Temperature | Variable | [6] |

Detailed Experimental Protocols

The following protocols are provided as illustrative examples and should be adapted and optimized based on the specific laboratory conditions and available starting materials.

Protocol 1: Hurd-Mori Synthesis of 4-Methyl-1,2,3-thiadiazole

This two-step protocol starts with the formation of acetone semicarbazone, followed by its cyclization to the target compound.

Step 1: Synthesis of Acetone Semicarbazone

-

Materials:

-

Acetone

-

Semicarbazide hydrochloride

-

Sodium acetate

-

Ethanol

-

Water

-

-

Procedure:

-